

# R-95867 stability against metallo-beta-lactamases

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## Compound of Interest

Compound Name: CS-834

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## Technical Support Center: Compound R-95867

This guide provides technical information, experimental protocols, and troubleshooting advice for researchers working with the novel metallo-beta-lactamase (MBL) inhibitor, R-95867.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for R-95867?

A1: R-95867 is a potent inhibitor of Class B metallo-beta-lactamases (MBLs). Its mechanism involves the chelation of the active site zinc ions essential for the hydrolytic activity of these enzymes.<sup>[1][2][3]</sup> By binding to these zinc ions, R-95867 inactivates the MBL, preventing the degradation of  $\beta$ -lactam antibiotics and restoring their efficacy against resistant bacteria.

Q2: Which metallo-beta-lactamases is R-95867 active against?

A2: R-95867 demonstrates broad-spectrum activity against the most clinically relevant MBLs, including New Delhi Metallo-beta-lactamase (NDM), Verona Integron-encoded Metallo-beta-lactamase (VIM), and Imipenemase (IMP) types. See the data summary table below for specific inhibitory concentrations.

Q3: I am observing lower than expected potency (higher IC<sub>50</sub>) in my enzyme kinetics assay. What are the potential causes?

A3: Several factors can influence IC<sub>50</sub> values. Please verify the following:

- **Enzyme Purity and Concentration:** Ensure the MBL enzyme preparation is of high purity and that its concentration is accurately determined. Contaminants or inaccurate concentration can significantly alter results.
- **Buffer Composition:** MBL activity is highly dependent on the presence of zinc. Ensure your assay buffer (e.g., HEPES) is supplemented with an adequate concentration of ZnSO<sub>4</sub> (typically 50-100 µM) and that it is free from strong chelating agents like EDTA.
- **Substrate Concentration:** The IC<sub>50</sub> value can be dependent on the concentration of the reporter substrate (e.g., nitrocefin or imipenem). Ensure you are using the substrate at or near its K<sub>m</sub> value for the specific MBL being tested.
- **Compound Stability:** Assess the stability of R-95867 in your assay buffer. A pre-incubation step of the enzyme and inhibitor before adding the substrate is recommended.

Q4: How can I confirm that R-95867 is restoring antibiotic activity against MBL-producing bacterial strains?

A4: You can perform a checkerboard minimum inhibitory concentration (MIC) assay.<sup>[2]</sup> This method involves testing serial dilutions of the β-lactam antibiotic (e.g., meropenem) in combination with serial dilutions of R-95867 against an MBL-producing bacterial strain. A synergistic effect, indicated by a fractional inhibitory concentration (FIC) index ≤ 0.5, demonstrates that R-95867 restores the antibiotic's activity.

Q5: Can R-95867 overcome resistance from serine-beta-lactamases (SBLs)?

A5: No, R-95867 is specifically designed to inhibit zinc-dependent metallo-beta-lactamases (Class B). It is not effective against serine-beta-lactamases (Classes A, C, and D).<sup>[4][5]</sup> For bacterial strains that co-produce MBLs and SBLs, a combination therapy involving R-95867 and an SBL inhibitor (like avibactam or clavulanate) may be necessary to restore the activity of β-lactam antibiotics.<sup>[6]</sup>

## Inhibitory Activity of R-95867 Against Key Metallo-Beta-Lactamases

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of R-95867 against common MBLs. Data were generated using a standardized in vitro nitrocefin hydrolysis assay.

Metallo-Beta-Lactamase (MBL)	Representative Enzyme	R-95867 IC <sub>50</sub> (nM)
New Delhi Metallo-beta-lactamase	NDM-1	15 ± 3
Verona Integron-encoded MBL	VIM-2	45 ± 8
Imipenemase	IMP-1	90 ± 12

- Values are presented as mean ± standard deviation from three independent experiments.

## Detailed Experimental Protocols

### Protocol 1: Determination of IC<sub>50</sub> by Nitrocefin Hydrolysis Assay

This protocol describes the determination of R-95867's inhibitory potency against a specific MBL (e.g., NDM-1) using the chromogenic cephalosporin substrate, nitrocefin.

#### Materials:

- Purified MBL enzyme (e.g., NDM-1)
- Compound R-95867
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5
- Zinc Sulfate (ZnSO<sub>4</sub>) solution
- Nitrocefin solution
- DMSO (for compound dilution)
- 96-well microplate

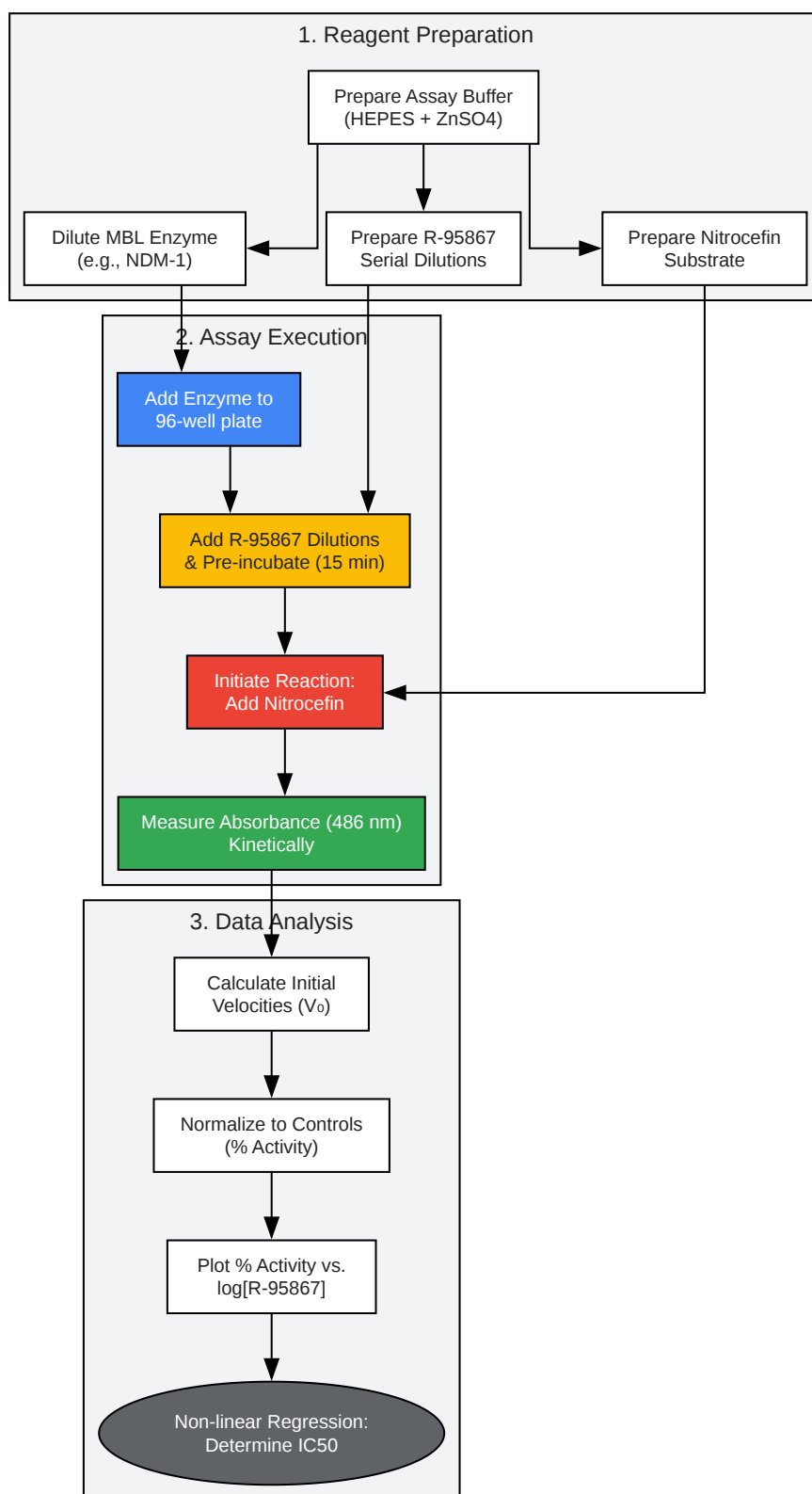
- Spectrophotometer (plate reader) capable of reading absorbance at 486 nm

#### Procedure:

- **Enzyme Preparation:** Dilute the purified MBL enzyme to a working concentration of 2 nM in Assay Buffer supplemented with 50  $\mu$ M ZnSO<sub>4</sub>.
- **Inhibitor Preparation:** Prepare a 10 mM stock solution of R-95867 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay. Further dilute these into Assay Buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).
- **Assay Reaction:** a. In a 96-well plate, add 50  $\mu$ L of the MBL enzyme solution to each well. b. Add 25  $\mu$ L of the diluted R-95867 solution (or DMSO for control wells) to the wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Prepare the nitrocefin substrate solution at 200  $\mu$ M in Assay Buffer. e. To initiate the reaction, add 25  $\mu$ L of the nitrocefin solution to each well. The final volume should be 100  $\mu$ L.
- **Data Acquisition:** Immediately begin monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the increase in absorbance.
- **Data Analysis:** a. Calculate the initial velocity ( $V_0$ ) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve. b. Normalize the data by setting the uninhibited control (enzyme + DMSO) as 100% activity and a no-enzyme control as 0% activity. c. Plot the percentage of enzyme activity against the logarithm of the R-95867 concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC<sub>50</sub> value.

## Visualized Workflow and Schematics

The following diagrams illustrate key experimental and logical processes related to the evaluation of R-95867.



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Caption: Workflow for determining the IC<sub>50</sub> of R-95867 against MBLs.

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- To cite this document: BenchChem. [R-95867 stability against metallo-beta-lactamases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669649#r-95867-stability-against-metallo-beta-lactamases>]

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